Lipophilicity Shift: XLogP3-AA of 0.8 vs. -0.1 for Non-Gem-Dimethyl Analog Ethyl 3-Aminobutanoate
Ethyl 3-amino-2,2-dimethylbutanoate exhibits a computed XLogP3-AA of 0.8, compared to -0.1 for the direct structural analog ethyl 3-aminobutanoate (CAS 5303-65-1), which lacks the gem-dimethyl substitution at C2 [1][2]. Both values were computed using the same XLogP3 3.0 algorithm (PubChem), ensuring direct comparability. The +0.9 log-unit difference corresponds to an approximately 8-fold higher predicted octanol-water partition coefficient for the target compound, indicating meaningfully increased lipophilicity attributable solely to the two additional methyl groups at the quaternary C2 center [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | Ethyl 3-aminobutanoate (CAS 5303-65-1): XLogP3-AA = -0.1 |
| Quantified Difference | +0.9 log units (~8-fold predicted partition coefficient increase) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14 (target) and 2024.11.20 (comparator) |
Why This Matters
A 0.9 log-unit lipophilicity shift significantly affects predicted membrane permeability, organic-phase partitioning during synthesis workup, and chromatographic retention behavior, making the target compound preferable for applications requiring enhanced hydrophobic character or where the simpler analog partitions too readily into aqueous phases.
- [1] PubChem Compound Summary CID 23283845. Ethyl 3-amino-2,2-dimethylbutanoate. XLogP3-AA: 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/23283845 View Source
- [2] PubChem Compound Summary CID 10855488. Ethyl (3R)-3-aminobutanoate. XLogP3-AA: -0.1. https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-_3R_-3-aminobutanoate View Source
